molecular formula C9H10FNO2S B2999696 1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride CAS No. 2141421-39-6

1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride

Cat. No. B2999696
CAS RN: 2141421-39-6
M. Wt: 215.24
InChI Key: SUHOCGKKTPPPCD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride consists of a quinoline ring system with a sulfonyl fluoride group attached at position 7. For a visual representation, refer to the NIST Chemistry WebBook .

Scientific Research Applications

Fluoride Sensing and Environmental Analysis

A study on Lewis acidic organostiboranes highlights their potential in fluoride anion sensing, useful for analyzing fluoridation levels in drinking water. This application is crucial for monitoring water quality and environmental safety (Hirai & Gabbaï, 2014).

Medicinal Chemistry

Research into inhibitors of phenylethanolamine N-methyltransferase (PNMT) showcases the use of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines for developing potential therapeutic agents. These compounds exhibit potential for penetrating the blood-brain barrier, indicating relevance for treating neurological conditions (Romero et al., 2004).

Organic Synthesis

Research on the synthesis of quinoline and isoquinoline derivatives from amino acids demonstrates the versatility of sulfonyl fluoride derivatives in constructing complex organic molecules. This work is significant for developing new pharmaceuticals and materials with high stereocontrol (Sieck, Ehwald, & Liebscher, 2005).

Analytical Chemistry

A novel colorimetric and fluorescent probe based on 8-hydroxyquinoline for detecting fluoride anions in water and toothpaste samples illustrates the application of tetrahydroquinoline derivatives in analytical chemistry. Such probes are essential for health and safety, ensuring appropriate fluoride levels in consumer products (Yu et al., 2016).

Electrosynthesis

Studies on fluoride ion-mediated anodic methoxylation of sulfur-containing compounds highlight the role of fluoride derivatives in organic electrosynthesis. This approach is relevant for synthesizing fluorinated organic compounds, which are increasingly important in pharmaceuticals and agrochemicals (Fuchigami & Inagi, 2020).

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-7-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHOCGKKTPPPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)S(=O)(=O)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride

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